REACTION_SMILES
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[CH2:1]([CH3:2])[C:3]1([CH3:14])[NH:4][C:5]([CH3:11])([CH2:12][CH3:13])[CH2:6][C:7](=[O:10])[CH:8]1[CH3:9].[CH3:18][OH:19].[H:16][H:17].[NH3:15]>>[CH2:1]([CH3:2])[C:3]1([CH3:14])[NH:4][C:5]([CH3:11])([CH2:12][CH3:13])[CH2:6][CH:7]([NH2:15])[CH:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(C)CC(=O)C(C)C(C)(CC)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CCC1(C)CC(N)C(C)C(C)(CC)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |